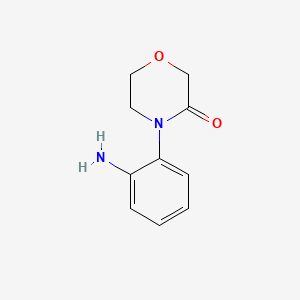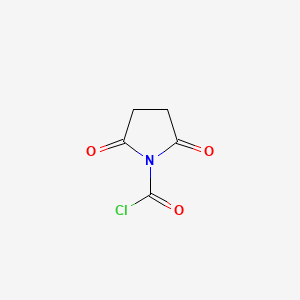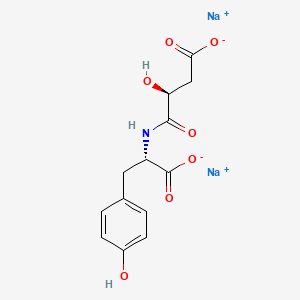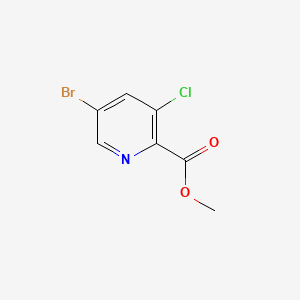
Methyl 5-bromo-3-chloropicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-bromo-3-chloropicolinate, also known as methyl 5-bromo-3-chloropyridine-2-carboxylate, is an organic compound with the molecular formula C7H5BrClNO2. This compound is a derivative of picolinic acid and is characterized by the presence of bromine and chlorine atoms on the pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research and industry .
作用機序
Target of Action
Methyl 5-bromo-3-chloropicolinate is a complex compound with a molecular formula of C7H5BrClNO2 The primary targets of this compound are currently not well-documented in the literature
Pharmacokinetics
It’s known that the compound has a high gi absorption and is bbb permeant . . These properties suggest that the compound might have good bioavailability.
準備方法
Methyl 5-bromo-3-chloropicolinate can be synthesized through several methods. One common synthetic route involves the bromination and chlorination of methyl 2-pyridinecarboxylate. The process typically includes the following steps :
Bromination: Methyl 2-pyridinecarboxylate is reacted with bromine under controlled conditions to introduce the bromine atom at the desired position on the pyridine ring.
Chlorination: The brominated intermediate is then treated with chlorine to introduce the chlorine atom, resulting in the formation of this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
化学反応の分析
Methyl 5-bromo-3-chloropicolinate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed .
科学的研究の応用
Methyl 5-bromo-3-chloropicolinate has a wide range of applications in scientific research, including:
類似化合物との比較
Methyl 5-bromo-3-chloropicolinate can be compared with other similar compounds, such as:
Methyl 5-bromo-3-fluoropicolinate: This compound has a fluorine atom instead of chlorine, which can lead to different reactivity and applications.
Methyl 5-bromo-3-iodopicolinate: The presence of iodine instead of chlorine can affect the compound’s reactivity and suitability for certain reactions.
Methyl 5-bromo-3-methylpicolinate: The substitution of a methyl group can influence the compound’s chemical properties and applications.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the picolinate derivatives .
特性
IUPAC Name |
methyl 5-bromo-3-chloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNSPYFGGCZDJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673234 |
Source


|
| Record name | Methyl 5-bromo-3-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214336-41-0 |
Source


|
| Record name | Methyl 5-bromo-3-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-bromo-3-chloropyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B592531.png)
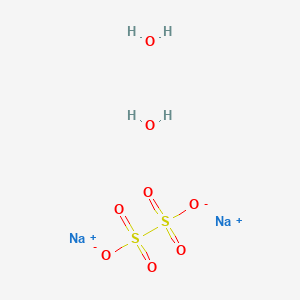
![methyl (4aR,5R)-4a,5-dimethyl-6-oxo-4,5-dihydrobenzo[f][1]benzofuran-3-carboxylate](/img/structure/B592533.png)
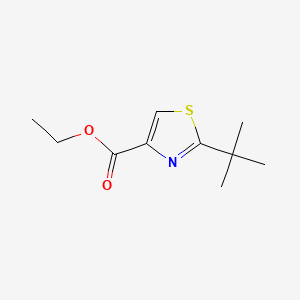
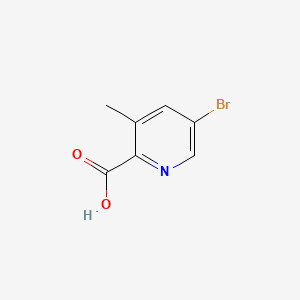
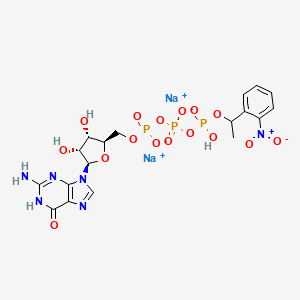
![1H-3,7-Ethanopyrrolo[2,3-c]pyridine](/img/structure/B592537.png)

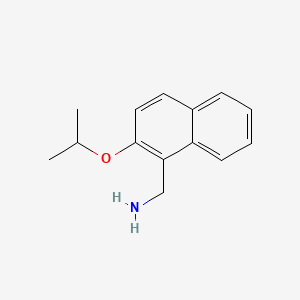
![1-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-2-methyl-6-[(14-oxo-azacyclotetradec-6-yl)oxy]oxan-4-yl]-3-(2-phenylethyl)urea](/img/structure/B592547.png)
